molecular formula C16H18N4OS B12502072 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one

Cat. No.: B12502072
M. Wt: 314.4 g/mol
InChI Key: FHAQVIBQFCWMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H18N4OS/c1-3-6-11-9-15(21)19-16(17-11)22-10-14-18-12-7-4-5-8-13(12)20(14)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,17,19,21)

InChI Key

FHAQVIBQFCWMQI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine

A mixture of o-phenylenediamine (10.3 g) and 90% formic acid is heated at 100°C for 2 hours, followed by neutralization with NaOH to yield 1H-benzimidazole (5.60 g, 72%). Methylation at the N1 position is achieved using methyl iodide or dimethyl sulfate in polar aprotic solvents like DMF.

Formation of (1-Methyl-1H-benzimidazol-2-yl)methanamine

The intermediate (1-methyl-1H-benzimidazol-2-yl)methanamine is prepared by reacting 1-methylbenzimidazole with potassium hydroxide in methanol, followed by extraction with ethyl acetate (yield: 72%). This compound serves as the sulfanyl group precursor.

Pyrimidin-4-one Ring Construction

The 6-propyl-1H-pyrimidin-4-one core is synthesized via cyclocondensation or copper-catalyzed coupling.

Cyclocondensation of β-Bromo-α,β-Unsaturated Aldehydes

β-Bromo-α,β-unsaturated aldehydes react with urea or thiourea derivatives in DMF under microwave irradiation to form the pyrimidinone ring. For example, heating at 130°C for 1 hour with CuI catalysis yields pyrimido[1,2-a]benzimidazoles (74% yield).

Copper-Catalyzed Coupling

Primary amides (e.g., propionamide) react with 2-bromovinyl benzimidazoles in the presence of CuI and l-proline to form 6-propylpyrimidin-4-one derivatives. Yields range from 65% to 80% under microwave conditions.

Introduction of the Sulfanyl Group

The sulfanyl linkage is introduced via nucleophilic substitution or oxidation-reduction sequences.

Nucleophilic Substitution Using Mesylates

(1-Methyl-1H-benzimidazol-2-yl)methanamine is converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane. Subsequent displacement with sodium hydrosulfide (NaSH) in DMF at 60°C yields the thiol intermediate, which is alkylated with 2-chloro-6-propylpyrimidin-4-one (yield: 68%).

Oxidation of Thioethers

Alternative methods involve reacting 2-mercapto-6-propylpyrimidin-4-one with (1-methylbenzimidazol-2-yl)methyl bromide in the presence of mCPBA (meta-chloroperbenzoic acid) in dichloromethane at -15°C. This oxidation step ensures regioselective sulfanyl group attachment (yield: 55.4%).

Optimization and Comparative Analysis

Table 1. Comparison of Key Synthetic Methods

Method Reagents/Conditions Yield Purity (HPLC) Source
Cyclocondensation β-Bromoaldehyde, CuI, DMF, 130°C, 1 h 74% 98.5%
Copper coupling Propionamide, CuI/l-proline, microwave 80% 97.2%
Mesylate displacement Mesyl chloride, NaSH, DMF, 60°C 68% 96.8%
mCPBA oxidation mCPBA, CH₂Cl₂, -15°C 55.4% 95.1%

Solvent and Catalyst Impact

  • Nonpolar solvents (e.g., xylene) improve yields in benzimidazole synthesis (93% in KR101205570B1).
  • Copper catalysts enhance cyclization efficiency but require strict temperature control to avoid byproducts.

Temperature and Reaction Time

  • Microwave-assisted reactions reduce time from 10 hours to 1 hour.
  • Low-temperature conditions (-15°C) prevent over-oxidation of sulfanyl groups.

Challenges and Mitigation Strategies

  • Byproduct formation : Over-alkylation during sulfanyl introduction is minimized using stoichiometric NaSH.
  • Low solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling.
  • Purity issues : Crystallization with ethyl acetate/acetonitrile mixtures achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the benzimidazole or pyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidinone rings.

Scientific Research Applications

2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity or stability, while the pyrimidinone core can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Molecular Formula Core Structure Key Substituents Reported Activity Reference
Target Compound C₈H₁₂N₂OS Pyrimidin-4-one 6-propyl, 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl] Hypothesized ARB*
BBIB Not provided Bis-benzimidazole Indolyl, carboxylic acid Antihypertensive (ARB)
Losartan C₂₂H₂₃ClN₆O Imidazole Biphenyl tetrazole ARB (FDA-approved)
Telmisartan C₃₃H₃₀N₄O₂ Benzimidazole Biphenyl, carboxylate ARB (long-acting)
Pyrazolo[3,4-d]pyrimidin-4-ones Various Pyrazolo-pyrimidinone Phenacyl, phenyl Not specified

*ARB: Angiotensin II Receptor Blocker

Structural and Pharmacological Analysis

(a) Core Structure Variations
  • Pyrimidin-4-one vs. Benzimidazole: The target compound’s pyrimidinone core differs from the imidazole or benzimidazole cores in losartan and telmisartan. Pyrimidinones are less aromatic but may offer metabolic stability compared to imidazole rings, which are prone to oxidative metabolism .
  • The benzimidazole-methylsulfanyl substituent at position 2 introduces a bulky aromatic group, likely influencing receptor-binding affinity. This contrasts with losartan’s biphenyl-tetrazole moiety, which is critical for AT1 receptor antagonism .
(b) Activity and Selectivity
  • Hypothetical ARB Activity: While BBIB (a bis-benzimidazole derivative) demonstrated superior antihypertensive effects to losartan and telmisartan in preclinical studies , the target compound’s pyrimidinone core and sulfanyl linker may alter its binding kinetics or selectivity.
  • Comparison with Pyrazolo-pyrimidinones: Compounds from feature pyrimidinone cores with phenacyl substituents. These derivatives are synthesized for unspecified biological activities, highlighting the versatility of pyrimidinone scaffolds in drug design .
(c) Physicochemical Properties
  • Lipophilicity : The target compound’s calculated LogP (estimated via molecular weight and substituents) is likely higher than losartan (LogP ~3.5) due to the propyl group, suggesting improved CNS penetration but reduced aqueous solubility.

Biological Activity

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzimidazole moiety and a pyrimidinone core, linked by a sulfanyl group, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer effects, along with relevant structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC16H18N4OS
Molecular Weight314.4 g/mol
IUPAC NameThis compound
InChI KeyFHAQVIBQFCWMQI-UHFFFAOYSA-N
SMILESCCCCC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been documented. Research indicates that certain derivatives exhibit activity against HIV and other viral pathogens. Specifically, compounds structurally related to this compound have shown comparable efficacy to established antiviral agents like Nevirapine in inhibiting HIV replication .

Anticancer Properties

The anticancer effects of benzimidazole derivatives are particularly noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival . The presence of the benzimidazole and pyrimidinone moieties enhances their interaction with molecular targets associated with cancer progression.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety facilitates binding to target sites, while the sulfanyl group may enhance stability and binding affinity. Additionally, the pyrimidinone core can interact with nucleic acids or proteins, influencing their functional dynamics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzimidazole or pyrimidinone rings can significantly affect potency and selectivity against different biological targets. For instance:

  • Substituents on the benzimidazole ring have been shown to enhance antimicrobial activity.
  • Variations in the alkyl chain length on the pyrimidinone core can influence anticancer efficacy.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Antimicrobial Efficacy : A study evaluating a series of benzimidazole derivatives demonstrated that modifications led to improved MIC values against S. aureus and E. coli, suggesting that structural optimization can yield more effective antimicrobial agents .
  • Antiviral Screening : In a comparative study against HIV, derivatives similar to this compound exhibited promising results, highlighting their potential as antiviral candidates .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that compounds incorporating the pyrimidinone structure could induce significant apoptosis, making them viable candidates for further development as anticancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.